

A Technical Guide to the Spectroscopic Data of Menisdaurin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Menisdaurin**, a naturally occurring nitrile glycoside. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables provide a consolidated view of the key spectroscopic data for **Menisdaurin**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Menisdaurin (500 MHz, CD₃OD)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.99	d	10.0
3	6.13	dd	10.0, 2.0
4	5.34	S	
5α	2.10	m	_
5β	1.83	m	_
6	4.10	m	
1'	4.89	d	7.5
2'	3.23	m	
3'	3.38	m	_
4'	3.30	m	_
5'	3.28	m	_
6'a	3.88	dd	12.0, 2.0
6'b	3.69	dd	12.0, 5.5

Table 2: ¹3C NMR Spectroscopic Data for Menisdaurin (125 MHz, CD₃OD)



Position	Chemical Shift (δ, ppm)
1	173.2
2	129.8
3	132.1
4	98.2
5	35.4
6	76.9
CN	118.1
1'	102.8
2'	75.0
3'	77.9
4'	71.7
5'	78.1
6'	62.9

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for Menisdaurin

Wavenumber (cm ⁻¹)	Interpretation
~3400	O-H stretching (hydroxyl groups)
~2220	C≡N stretching (α,β-unsaturated nitrile)
~1650	C=C stretching (alkene)
~1100-1000	C-O stretching (glycosidic bond and alcohols)

Mass Spectrometry (MS)



Table 4: Mass Spectrometry Data for Menisdaurin

Technique	lon	m/z
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)	[M+Na]+	336.1059

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques as detailed below. These protocols are provided to enable replication and verification of the findings.

Sample Preparation

Menisdaurin was isolated from its natural source, Menispermum dauricum, and purified using chromatographic techniques. The purified compound was dried under vacuum before spectroscopic analysis.

NMR Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

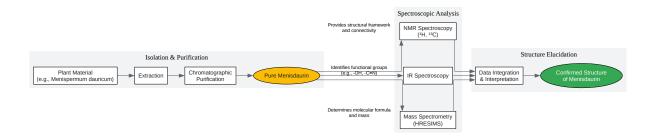
Mass Spectrometry

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer. The sample was dissolved in methanol and introduced into the ESI source. The data was acquired in positive ion mode.



Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of **Menisdaurin**.



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Spectroscopic Analysis Workflow for **Menisdaurin**

This comprehensive guide serves as a valuable resource for researchers and professionals engaged in the study and application of **Menisdaurin**. The detailed spectroscopic data and experimental protocols provide a solid foundation for further investigation and development of this promising natural product.

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